molecular formula C12H8FNO2 B1391095 2-(2-Fluorophenyl)isonicotinic acid CAS No. 924645-91-0

2-(2-Fluorophenyl)isonicotinic acid

Cat. No.: B1391095
CAS No.: 924645-91-0
M. Wt: 217.2 g/mol
InChI Key: RTGZEQWNCPNAGG-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)isonicotinic acid is an organic compound with the molecular formula C12H8FNO2. It is a derivative of isonicotinic acid, where a fluorophenyl group is attached to the second position of the isonicotinic acid structure.

Biochemical Analysis

Biochemical Properties

2-(2-Fluorophenyl)isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to certain enzymes, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins involved in gene regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, particularly in in vitro studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels is an area of active research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Studies have shown that the compound can localize to the nucleus, cytoplasm, and other organelles, where it exerts its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2-fluorophenyl is coupled with isonicotinic acid under the influence of a palladium catalyst . The reaction typically requires mild conditions and is tolerant of various functional groups.

Another method involves the direct fluorination of isonicotinic acid derivatives. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions in batch or continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Additionally, the fluorination process can be scaled up using appropriate fluorinating agents and reactors designed to handle the exothermic nature of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)isonicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups in place of the fluorine atom .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid: The parent compound, isonicotinic acid, lacks the fluorophenyl group but shares the core structure.

    Nicotinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 3-position instead of the 4-position.

    Picolinic Acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness

2-(2-Fluorophenyl)isonicotinic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound in drug discovery and materials science .

Properties

IUPAC Name

2-(2-fluorophenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-4-2-1-3-9(10)11-7-8(12(15)16)5-6-14-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGZEQWNCPNAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673410
Record name 2-(2-Fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924645-91-0
Record name 2-(2-Fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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